molecular formula C23H26N2O3 B2718157 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one CAS No. 847379-91-3

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one

Cat. No.: B2718157
CAS No.: 847379-91-3
M. Wt: 378.472
InChI Key: JTLYLIWWPNIZKT-UHFFFAOYSA-N
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Description

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one (CAS 847379-91-3) is a synthetic organic compound belonging to the class of flavonoids, specifically 7-hydroxycoumarin derivatives. This chromenone-based molecule features a critical 4-ethylpiperazine moiety linked via a methylene bridge, a structural motif known to enhance solubility and bioavailability. With a molecular formula of C23H26N2O3 and a molecular weight of 378.46 g/mol, this compound has garnered significant interest in medicinal chemistry for its potential therapeutic applications. Its primary research value lies in the field of oncology, as it serves as a potent and selective inhibitor of human carbonic anhydrase (hCA) isoforms IX and XII. These transmembrane enzymes are overexpressed in hypoxic tumor environments and are recognized biomarkers and pharmacological targets for various cancer types. Research indicates that related 8-substituted coumarin derivatives demonstrate nanomolar potency against hCA IX and XII while being devoid of inhibitory activity against the off-target cytosolic isoforms hCA I and II up to 10 µM, highlighting an excellent selectivity profile crucial for avoiding side effects. The mechanism of action for this class of compounds is distinct from classical inhibitors; it does not chelate the catalytic zinc ion. Instead, the coumarin scaffold is hydrolyzed by the esterase activity of the hCA enzyme to its corresponding 2-hydroxy-cinnamic acid derivative, which then binds at the entrance of the catalytic pocket, physically blocking substrate access and inhibiting enzyme activity. Beyond its application in carbonic anhydrase inhibition, the structural features of this compound, including the 7-hydroxy group and the phenyl substitution at the 3-position, make it a valuable intermediate for further chemical modifications and structure-activity relationship (SAR) studies in drug discovery. This product is intended for non-human research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-3-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-3-24-11-13-25(14-12-24)15-19-20(26)10-9-18-22(27)21(16(2)28-23(18)19)17-7-5-4-6-8-17/h4-10,26H,3,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLYLIWWPNIZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC=C4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the chromen-4-one core. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclin-dependent kinases or other key enzymes involved in cell cycle regulation, thereby exerting its anticancer effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of structural analogs, emphasizing substituent effects on physicochemical properties and bioactivity:

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Findings/Applications Reference
Target Compound : 8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one 8: 4-Ethylpiperazinylmethyl; 2: Me; 3: Ph 389.47 Enhanced solubility; potential kinase inhibition
8-[(N,N-Dimethylaminomethyl)]-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one (5f) 8: N,N-Dimethylaminomethyl 323.36 Lower solubility; moderate antibacterial activity
3-(4-Chlorophenyl)-8-[(4-methylpiperazin-1-yl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one 3: 4-Cl-Ph; 8: 4-Me-piperazinylmethyl; 2: CF₃ 481.88 Anticandidal activity; improved metabolic stability
8-[(2-Ethylpiperidin-1-yl)methyl]-7-hydroxy-3-phenylchromen-4-one 8: 2-Ethylpiperidinylmethyl 375.46 Reduced polarity; lower bioavailability
7-Hydroxy-3-(2-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one 3: 2-MeO-Ph; 8: 4-Me-piperazinylmethyl 405.45 Selective serotonin receptor modulation

Key Observations

Substituent Effects on Solubility: The 4-ethylpiperazinylmethyl group (target compound) improves aqueous solubility compared to N,N-dimethylaminomethyl analogs (e.g., 5f) due to increased hydrogen-bonding capacity . Trifluoromethyl groups (e.g., ) enhance lipophilicity, favoring membrane penetration but reducing solubility .

Bioactivity Trends :

  • Antimicrobial Activity : Chlorophenyl and trifluoromethyl substituents () correlate with antifungal efficacy, likely due to electron-withdrawing effects enhancing target binding .
  • Receptor Selectivity : Methoxyaryl substituents (e.g., 2-methoxyphenyl in ) enable selective interactions with serotonin receptors, suggesting neuropharmacological applications .

Synthetic Accessibility :

  • Piperazine-containing derivatives (e.g., target compound) are synthesized via one-step Mannich reactions (), whereas piperidine analogs () require multi-step protocols, reducing yield .

Metabolic Stability :

  • Ethylpiperazine derivatives exhibit longer half-lives in vitro compared to methylpiperazine analogs, as ethyl groups reduce oxidative metabolism .

Biological Activity

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one, a derivative of chromenone, has garnered attention for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the compound's biological activity based on diverse research findings, synthesizing data from various studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

PropertyDetails
IUPAC Name 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-3-phenylchromen-4-one
Molecular Formula C23H26N2O3
Molecular Weight 378.46 g/mol
CAS Number 847379-91-3

This compound features a chromenone core substituted with an ethylpiperazine group and hydroxy, methyl, and phenyl groups, contributing to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells.
  • Antimicrobial Activity : It exhibits significant antimicrobial properties against various pathogens, potentially through disruption of microbial cell functions.
  • Oxidative Stress Induction : The compound may induce the production of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

Antimicrobial Activity

Research has demonstrated that this compound possesses notable antimicrobial properties. In one study, derivatives based on chromenone structures were tested against several bacterial strains. The results indicated that the compound showed high activity against Staphylococcus pneumoniae , with moderate effectiveness against Pseudomonas aeruginosa and other Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored in various in vitro studies. The compound was found to inhibit the growth of several cancer cell lines, including breast and lung cancer cells, by inducing cell cycle arrest and apoptosis.

Case Studies

Several studies have investigated the biological activities of this compound:

  • Study on Antimicrobial Efficacy : A series of derivatives were synthesized and tested for their antimicrobial activities. The results indicated that compounds with similar structural features exhibited varying degrees of effectiveness against common pathogens .
  • In Vitro Cancer Cell Studies : In a study evaluating the anticancer properties, the compound was tested against multiple cancer cell lines. It was shown to significantly reduce cell viability in a dose-dependent manner, suggesting its potential as a therapeutic agent in oncology.

Q & A

Q. What are the recommended synthetic routes for 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one, and how can reaction conditions be optimized?

The synthesis typically involves a Mannich reaction for introducing the piperazine moiety. For example, analogous chromenone derivatives are synthesized by reacting a phenolic precursor with formaldehyde and a secondary amine (e.g., 4-ethylpiperazine) under reflux in ethanol . Key parameters include pH control, temperature (60–80°C), and stoichiometric ratios to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the target compound with >95% purity .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • NMR : 1H/13C NMR resolves substituent positions (e.g., hydroxyl at C7, ethylpiperazine at C8) and confirms stereochemistry. Aromatic protons appear as multiplet signals (δ 6.8–7.6 ppm), while the ethyl group on piperazine shows triplet signals (δ 1.2–1.4 ppm) .
  • X-ray crystallography : Single-crystal analysis confirms the chromenone core’s planar structure and spatial arrangement of substituents. Data collection at low temperatures (e.g., 100 K) enhances resolution .

Q. How can initial biological activity screening be designed for this compound?

Use in vitro assays targeting:

  • Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC50 determination .
  • Enzyme inhibition : Fluorescence-based assays for kinases or cytochrome P450 isoforms, given the piperazine group’s interaction with ATP-binding pockets .

Advanced Research Questions

Q. What strategies address contradictory data in biological activity across studies?

Discrepancies in IC50 values or selectivity may arise from assay conditions (e.g., serum content, pH) or compound purity. Mitigation strategies include:

  • Standardizing protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Validating purity via HPLC-UV/ELSD and quantifying degradation products (e.g., oxidation of the hydroxyl group) .
  • Cross-referencing with structural analogs to identify substituent-dependent activity trends .

Q. How can the mechanism of action be elucidated for this compound?

  • Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates, followed by LC-MS/MS analysis .
  • Molecular dynamics simulations : Model interactions with kinases (e.g., PI3K) using docking software (AutoDock Vina) and validate with mutagenesis studies .
  • Transcriptomic profiling : RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .

Q. What methods optimize synthetic scalability for industrial research?

  • Continuous flow chemistry : Reduces reaction time and improves yield by maintaining precise temperature/pH control .
  • Catalytic systems : Heterogeneous catalysts (e.g., Pd/C) for hydrogenation steps, reducing reliance on stoichiometric reagents .
  • Process analytical technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy to detect intermediates .

Q. How does the ethylpiperazine substituent influence structure-activity relationships (SAR)?

Comparative studies with analogs show:

  • Piperazine alkylation (e.g., ethyl vs. methyl): Longer alkyl chains enhance lipophilicity and membrane permeability but may reduce solubility .
  • Positioning : Substitution at C8 (vs. C3) improves kinase inhibition due to spatial alignment with hydrophobic pockets .
  • pH sensitivity : The piperazine’s basicity (pKa ~8.5) affects protonation state and target binding in physiological conditions .

Q. What experimental designs are recommended for stability and degradation studies?

  • Forced degradation : Expose the compound to heat (40–80°C), light (ICH Q1B), and oxidative conditions (H2O2) .
  • HPLC-MS analysis : Monitor degradation products (e.g., hydroxyl oxidation to quinone) and quantify stability under varying pH (2–12) .
  • Accelerated stability testing : Use climate chambers (25°C/60% RH) over 6 months to predict shelf life .

Q. How can computational modeling predict metabolic pathways?

  • In silico tools : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II metabolites (e.g., N-dealkylation of ethylpiperazine) .
  • CYP450 docking : Simulate interactions with CYP3A4/2D6 isoforms to predict oxidation sites .

Q. What frameworks guide in vivo experimental design for pharmacokinetic studies?

  • Dose selection : Base on allometric scaling from in vitro IC50 values and murine bioavailability studies .
  • Toxicokinetics : Monitor plasma levels via LC-MS/MS and assess organ toxicity (histopathology, serum biomarkers) .
  • Ethical compliance : Follow ARRIVE 2.0 guidelines for animal welfare and statistical rigor .

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